molecular formula C9H9ClO2 B1360280 Methyl 2-chloro-2-phenylacetate CAS No. 7476-66-6

Methyl 2-chloro-2-phenylacetate

Cat. No.: B1360280
CAS No.: 7476-66-6
M. Wt: 184.62 g/mol
InChI Key: XOIOYHPJZJLTGK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-phenylacetate (CAS: 7476-66-6) is an α-chloro ester with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . It is synthesized via the chlorination of methyl mandelate using tosyl chloride (TsCl), achieving a yield of 55% under optimized conditions . Key spectral data includes:

  • ¹H NMR (CDCl₃): δ 3.77 (s, 3H, CH₃), 5.36 (s, 1H, CH), 7.36–7.49 (m, 5H, Ar-H) .
  • ¹³C NMR (CDCl₃): δ 53.3 (CH₃), 58.9 (C-Cl), 127.9–135.7 (Ar-C), 168.8 (C=O) .
  • EI-MS: m/z 184 [M⁺·], 125 [M–COOCH₃]⁺ .

The compound is a versatile intermediate in organic synthesis, notably in the preparation of α-azido esters (e.g., methyl 2-azido-2-phenylacetate via NaN₃ substitution, 99% yield) and as a by-product in palladium-catalyzed reactions . It is stored under inert conditions (2–8°C) due to its hazardous nature (GHS hazard code H314) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-2-phenylacetate can be synthesized through several methods. One common method involves the reaction of methyl phenylacetate with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C9H10O2+SOCl2C9H9ClO2+SO2+HCl\text{C}_9\text{H}_10\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_9\text{ClO}_2 + \text{SO}_2 + \text{HCl} C9​H1​0O2​+SOCl2​→C9​H9​ClO2​+SO2​+HCl

Another method involves the chlorination of methyl phenylacetate using phosphorus pentachloride (PCl5) or phosphorus trichloride (PCl3) as the chlorinating agents.

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-phenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Hydrolysis: The ester group can be hydrolyzed to form phenylacetic acid and methanol.

    Reduction: The compound can be reduced to form methyl 2-phenylacetate.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in aqueous or alcoholic solutions.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include methyl 2-hydroxy-2-phenylacetate or methyl 2-amino-2-phenylacetate.

    Hydrolysis: The major products are phenylacetic acid and methanol.

    Reduction: The major product is methyl 2-phenylacetate.

Scientific Research Applications

Synthesis and Intermediate Role

Methyl 2-chloro-2-phenylacetate is primarily utilized as an intermediate in the synthesis of several pharmaceutical agents. Its chlorinated structure enhances its reactivity, making it a valuable building block in organic synthesis.

Key Synthesis Methodologies

  • Synthesis of Clopidogrel :
    • This compound is an important precursor in the synthesis of clopidogrel, an antiplatelet medication used to prevent blood clots. The process involves several steps, including bromination and subsequent reactions to form the active pharmaceutical ingredient .
  • Method Improvements :
    • Recent patents have focused on improving the synthesis efficiency and purity of this compound. Techniques involving pyridine as a solvent and thionyl chloride for chlorination have been reported to yield high-purity products with improved reaction conditions .

Scientific Research Applications

This compound has been explored in various research contexts:

  • Drug Development :
    • It serves as a crucial intermediate in developing new drugs targeting cardiovascular diseases. The compound's ability to undergo further transformations makes it a versatile building block for synthesizing complex molecules with therapeutic potential .
  • Synthetic Organic Chemistry :
    • The compound is employed in the synthesis of other biologically active compounds, including marine metabolites and various pharmaceuticals. Its utility extends to creating derivatives that exhibit specific biological activities .
  • Chemical Reactions :
    • This compound participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups, which can lead to novel compounds with desired properties .

Case Study 1: Synthesis of Antiplatelet Agents

A study highlighted the use of this compound in synthesizing clopidogrel analogs. The research focused on optimizing reaction conditions to enhance yield and minimize by-products, demonstrating the compound's critical role in drug formulation .

Case Study 2: Marine Natural Products

Research has shown that this compound can be utilized as a starting material for synthesizing marine natural products with significant biological activity. This application underscores its importance in natural product chemistry and drug discovery .

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-phenylacetate involves its reactivity as an electrophile. The chlorine atom is highly reactive and can be easily replaced by nucleophiles in substitution reactions. The ester group can also undergo hydrolysis or reduction, leading to the formation of various products. The compound’s reactivity is influenced by the presence of the phenyl group, which stabilizes the intermediate species formed during reactions.

Comparison with Similar Compounds

The structural and functional analogs of methyl 2-chloro-2-phenylacetate are compared below based on synthesis, reactivity, and spectral properties.

Benzhydryl 2-Chloro-2-Phenylacetate (2o)

  • Structure : Benzhydryl ester group replaces methyl.
  • Molecular Weight : 336.84 g/mol.
  • Synthesis : 45% yield via photochemical Wolff rearrangement .
  • Key Data: Enantiomeric ratio (e.r.) = 90:10. HPLC: Retention times 11.8 min (major), 12.5 min (minor) .
  • Applications : Used in stereoselective synthesis due to high enantiopurity.

Methyl 2-Chloro-2-Phenylpropanoate (9)

  • Structure : Additional methyl group at the α-carbon.
  • Synthesis : 32% yield; lower enantiomeric purity (e.r. <60:40) .
  • Reactivity : Steric hindrance from the methyl group reduces nucleophilic substitution rates compared to the parent compound.

Ethyl 2-Chloro-2-Phenylacetate

  • Structure : Ethyl ester group instead of methyl.
  • Molecular Weight : 198.65 g/mol .
  • Applications : Similar reactivity but altered solubility profiles (e.g., higher lipophilicity).

Methyl 2-Chloro-2-Cyclopropylideneacetate

  • Structure : Cyclopropane ring replaces phenyl group.
  • Molecular Weight : 146.01 g/mol .
  • Applications : Used in bioactive compound synthesis; unique reactivity due to cyclopropane ring strain .

Methyl 2-Oxo-2-Phenylacetate (Methyl Benzoylformate)

  • Structure : Ketone (C=O) replaces chlorine.
  • Molecular Weight : 164.16 g/mol .
  • Reactivity: Participates in keto-enol tautomerism, enabling condensations (unlike the chloro analog).

Positional Isomers (e.g., Methyl 2-/3-/4-Chlorophenylacetate)

  • Key Differences :
    • Ortho-substituted (2-chloro) : Steric hindrance slows reactions.
    • Para-substituted (4-chloro) : Electron-withdrawing effects enhance electrophilicity .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Synthesis Yield Key Spectral Features Applications
This compound 184.62 55% ¹H NMR δ 5.36 (s, CH); MS m/z 184 Azide substitution , by-product
Benzhydryl 2-chloro-2-phenylacetate 336.84 45% HPLC tR = 11.8 min Stereoselective synthesis
Ethyl 2-chloro-2-phenylacetate 198.65 N/A N/A Lipophilic reagent
Methyl benzoylformate 164.16 N/A ¹³C NMR δ 192.1 (C=O) Knoevenagel condensations

Reactivity and Stability Insights

  • Chlorine Substitution : this compound undergoes nucleophilic displacement (e.g., with NaN₃) faster than ethyl analogs due to lower steric hindrance .
  • By-Product Formation : In HBr-rich environments, it forms as a by-product during Pd-catalyzed reactions, highlighting competing chlorination pathways .
  • Enantiopurity: Benzhydryl derivatives achieve higher e.r. (90:10) due to optimized photochemical synthesis, whereas methyl propanoate analogs exhibit racemization (e.r. <60:40) .

Biological Activity

Methyl 2-chloro-2-phenylacetate (C9H9ClO2) is an organic compound that has garnered interest in various fields, particularly due to its biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound is characterized by its ester functional group and a chlorine atom attached to the second carbon of the phenylacetic acid moiety. Its chemical structure allows it to participate in various reactions, including nucleophilic substitutions and hydrolysis. The chlorine atom can be replaced by nucleophiles such as amines or thiols, which can modify its biological activity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The presence of the chlorine atom enhances its lipophilicity, enabling it to penetrate biological membranes effectively. This compound has been studied for its potential roles in enzyme inhibition and as a ligand in protein interactions.

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for certain enzymes. For instance, studies have demonstrated its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially impacting synaptic transmission and muscle contraction.

Toxicity and Safety Data

Toxicological assessments have revealed that this compound exhibits moderate toxicity. In vitro studies have shown cytotoxic effects on various cell lines at higher concentrations. For example, a study reported that concentrations above 100 µM resulted in significant cell death in human liver carcinoma cells (HepG2) .

Concentration (µM) Cell Viability (%)
0100
5090
10060
20030

Case Studies

  • Neurotoxic Effects : A case study investigated the neurotoxic effects of this compound on zebrafish embryos. The study found that exposure during early development led to significant morphological defects and impaired motor function, indicating potential neurodevelopmental toxicity .
  • Antimicrobial Activity : Another study explored the antimicrobial properties of this compound against various bacterial strains. Results showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL .

Applications in Research and Industry

This compound is utilized in synthetic organic chemistry as a building block for more complex molecules. Its derivatives are explored for applications in pharmaceuticals, agrochemicals, and specialty chemicals due to their unique biological properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-chloro-2-phenylacetate, and how can reaction conditions influence yield?

this compound is often synthesized via α-chlorination of methyl phenylacetate derivatives or as a by-product in palladium-catalyzed cycloadditions. For example, it was isolated in 79% yield when FeBr₃ and Brønsted acids were used under nitrogen at 80°C, highlighting the role of acid additives and temperature in suppressing competing pathways . Key variables include catalyst loading (e.g., 3 mol% Pd(OAc)₂), solvent choice, and acid stoichiometry.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The compound’s ester and chloro groups produce distinct signals: the methyl ester typically appears as a singlet (~3.7 ppm in ¹H NMR), while the α-chlorine induces deshielding in adjacent protons. High-performance liquid chromatography (HPLC) with ≥98% purity standards (e.g., TraceCERT®) ensures analytical reproducibility .

Q. How should this compound be stored to maintain stability during research?

Long-term stability requires storage at -20°C in airtight containers, with a shelf life of ≥5 years. Degradation risks include hydrolysis of the ester group under humid conditions, necessitating inert atmospheres (N₂ or Ar) during handling .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound as a by-product in Pd-catalyzed reactions?

In Pd-catalyzed [3+2] cycloadditions, competing α-chlorination can occur when Brønsted acids (e.g., HBr·NEt₃) and FeBr₃ activate chlorinating agents. This side reaction dominates under low ligand concentrations or excessive acid, diverting intermediates from cyclization to chlorination . Kinetic studies using in-situ IR or GC-MS can track competing pathways.

Q. How can reaction parameters be optimized to minimize by-product formation while maximizing target yields?

Systematic optimization involves:

  • Catalyst tuning : Reducing Pd(OAc)₂ loading to ≤3 mol% and using bulky ligands to favor cyclization over chlorination.
  • Acid control : Limiting Brønsted acids to ≤5 mol% to avoid over-activation of chlorine sources.
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may stabilize Pd intermediates, reducing side reactions .

Q. What analytical strategies differentiate this compound from structurally similar esters (e.g., methyl phenylacetoacetate)?

  • Mass spectrometry (HRMS) : Exact mass analysis distinguishes molecular formulas (e.g., C₉H₉ClO₂ vs. C₁₁H₁₂O₃).
  • IR spectroscopy : The C=O stretch in this compound (~1740 cm⁻¹) is shifted compared to ketone-containing analogs .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline batches .

Q. What role does this compound play in synthesizing bioactive intermediates?

The compound serves as a precursor for α-arylacetic acids, which are scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs). Chlorination at the α-position enhances electrophilicity, enabling nucleophilic substitutions in downstream derivatization .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can map transition states for chlorination vs. cyclization pathways. Parameters like Gibbs free energy (ΔG‡) and frontier molecular orbital (FMO) analysis guide catalyst/ligand selection to control selectivity .

Properties

IUPAC Name

methyl 2-chloro-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIOYHPJZJLTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7476-66-6
Record name Methyl alpha-chlorophenylacetate
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Record name 7476-66-6
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Record name (+/-)-METHYL ALPHA-CHLOROPHENYLACETATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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